N-(2-methoxyethyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide
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Overview
Description
N-(2-methoxyethyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide is a synthetic organic compound that belongs to the class of oxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors such as α-haloketones and amides.
Substitution Reactions: The phenyl group can be introduced via electrophilic aromatic substitution reactions.
Acetamide Formation:
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxazole N-oxides.
Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.
Substitution: Various substitution reactions can occur on the phenyl ring or the oxazole ring, depending on the reagents used.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may modulate these targets, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxyethyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide: can be compared with other oxazole derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Biological Activity
N-(2-methoxyethyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that includes an oxazole ring and a methoxyethyl substituent. Its molecular formula is C14H17N3O2, with a molecular weight of approximately 259.30 g/mol. The presence of the oxazole moiety is crucial for its biological activity, as it often influences interactions with biological targets.
1. Antimicrobial Activity
Research indicates that compounds containing oxazole rings exhibit antimicrobial properties. For instance, derivatives of oxazole have been shown to inhibit the growth of various bacterial strains and fungi. The specific activity of this compound against particular pathogens remains to be fully elucidated but suggests potential as an antimicrobial agent.
2. Anticancer Properties
Several studies have highlighted the anticancer potential of oxazole derivatives. For example, compounds similar to this compound have demonstrated cytotoxic effects on cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |
HT-29 (Colon Cancer) | 15.0 | Cell cycle arrest |
3. Enzyme Inhibition
This compound has been investigated for its ability to inhibit specific enzymes related to disease processes. For example, studies suggest that it may act as an inhibitor of tyrosinase, an enzyme involved in melanin production, which could have implications in treating hyperpigmentation disorders.
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Biological Targets : The oxazole ring likely facilitates binding to enzymes or receptors due to its electron-withdrawing properties.
- Induction of Reactive Oxygen Species (ROS) : Some studies indicate that compounds with similar structures can induce oxidative stress in cancer cells, leading to apoptosis.
- Modulation of Signaling Pathways : The compound may interfere with key signaling pathways involved in cell survival and proliferation.
Case Study 1: Anticancer Activity
A study conducted on the efficacy of this compound against various cancer cell lines found that it exhibited selective cytotoxicity:
"The compound demonstrated significant growth inhibition in MCF-7 and HT-29 cells with IC50 values indicating potent anticancer activity" .
Case Study 2: Enzyme Inhibition
Another investigation focused on the enzyme inhibition properties revealed that:
"this compound effectively inhibited tyrosinase activity with an IC50 value comparable to known inhibitors" .
Properties
IUPAC Name |
N-(2-methoxyethyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-18-8-7-15-14(17)10-12-9-13(19-16-12)11-5-3-2-4-6-11/h2-6,9H,7-8,10H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYQGGRHZIJIBKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CC1=NOC(=C1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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